molecular formula C24H20N4O2 B11974385 3-(biphenyl-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(biphenyl-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11974385
M. Wt: 396.4 g/mol
InChI Key: HGIGBWWJKICEEZ-PCLIKHOPSA-N
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Description

3-(1,1’-BIPHENYL)-4-YL-N’-(3-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a methoxybenzylidene moiety, and a pyrazole ring, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1’-BIPHENYL)-4-YL-N’-(3-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 3-methoxybenzaldehyde with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then reacted with 1,1’-biphenyl-4-carboxylic acid hydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,1’-BIPHENYL)-4-YL-N’-(3-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1,1’-BIPHENYL)-4-YL-N’-(3-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1’-BIPHENYL)-4-YL-N’-(3-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1,1’-BIPHENYL)-4-YLOXY)-N’-(3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE
  • N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-((1,1’-BIPHENYL)-4-YLOXY)ACETOHYDRAZIDE

Uniqueness

Compared to similar compounds, 3-(1,1’-BIPHENYL)-4-YL-N’-(3-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its biphenyl and pyrazole components contribute to its stability and potential for diverse applications .

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-phenylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-30-21-9-5-6-17(14-21)16-25-28-24(29)23-15-22(26-27-23)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-16H,1H3,(H,26,27)(H,28,29)/b25-16+

InChI Key

HGIGBWWJKICEEZ-PCLIKHOPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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